Ethyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate
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Overview
Description
Ethyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate is a compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound includes a benzofuran ring fused with an ethyl ester and an amino group, making it a versatile compound for various applications in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of ethyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often utilize transition-metal catalysis for the cyclization of aryl acetylenes . These methods provide high yields and are conducive to the construction of complex benzofuran ring systems.
Chemical Reactions Analysis
Ethyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloroformic acid ethyl ester and triethylamine . The compound can be oxidized to form corresponding quinones or reduced to yield dihydro derivatives. Substitution reactions often involve the amino group, leading to the formation of various substituted benzofuran derivatives. Major products formed from these reactions include ethyl 4-aminopiperidine-1-carboxylate and other substituted benzofurans .
Scientific Research Applications
Ethyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, its derivatives have shown significant anti-tumor and antibacterial activities . In medicine, benzofuran derivatives are being explored for their potential as antiviral agents, particularly against hepatitis C virus . The compound’s versatility also extends to industrial applications, where it is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s benzofuran ring structure allows it to interact with enzymes and receptors, leading to its biological effects. For instance, some benzofuran derivatives have been shown to inhibit cell growth in various cancer cell lines by targeting specific signaling pathways . The amino group in the compound enhances its binding affinity to these targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
Ethyl 5-amino-2,3-dihydrobenzofuran-7-carboxylate can be compared with other similar compounds such as benzothiophene and indole derivatives. Benzothiophene compounds also exhibit significant biological activities, including anticancer and antiviral properties . Indole derivatives, on the other hand, are known for their diverse pharmacological activities, including antiviral, anti-inflammatory, and anticancer effects . The uniqueness of this compound lies in its specific structural features, such as the presence of an ethyl ester and an amino group, which contribute to its distinct biological activities.
Similar Compounds
- Benzothiophene derivatives
- Indole derivatives
- Benzofuran derivatives with different substituents
This compound stands out due to its unique combination of functional groups and its potential for various scientific and industrial applications.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
ethyl 5-amino-2,3-dihydro-1-benzofuran-7-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-11(13)9-6-8(12)5-7-3-4-15-10(7)9/h5-6H,2-4,12H2,1H3 |
InChI Key |
NYONOTCRAUEZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC2=C1OCC2)N |
Origin of Product |
United States |
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